N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-D-isoleucine
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Overview
Description
2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-METHYLPENTANOIC ACID is a complex organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-METHYLPENTANOIC ACID involves multiple steps. One efficient method reported involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves the reaction of anthranilic acid derivatives under specific conditions .
Industrial Production Methods
Industrial production methods for coumarin derivatives often involve the use of green solvents and catalysts to ensure environmentally friendly processes. These methods are carried out under classical and non-classical conditions, particularly under green conditions .
Chemical Reactions Analysis
Types of Reactions
2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-METHYLPENTANOIC ACID undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the double bonds and carbonyl groups within the compound.
Substitution: Substitution reactions, such as alkylation and benzylation, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate, propargyl bromide, and sodium azides. Reaction conditions often involve specific temperatures and solvents like dry acetone .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions can produce various coumarin derivatives with different pharmacophoric groups .
Scientific Research Applications
2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-METHYLPENTANOIC ACID has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of various coumarin derivatives with potential biological activities.
Medicine: Employed in the development of new pharmaceuticals due to its diverse biological activities.
Industry: Used in the production of perfumes, fabric conditioners, and other consumer products.
Mechanism of Action
The mechanism of action of 2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-METHYLPENTANOIC ACID involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to inhibit specific enzymes and receptors, leading to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl derivatives: These compounds share similar structural features and biological activities.
2-(2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamido)-5-ureidopentanoic acid: Another coumarin derivative with similar pharmacological properties.
Uniqueness
2-[2-(7-METHOXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]-3-METHYLPENTANOIC ACID is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C20H25NO6 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
(2R,3S)-2-[[2-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)acetyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C20H25NO6/c1-6-10(2)17(19(23)24)21-16(22)9-14-11(3)13-7-8-15(26-5)12(4)18(13)27-20(14)25/h7-8,10,17H,6,9H2,1-5H3,(H,21,22)(H,23,24)/t10-,17+/m0/s1 |
InChI Key |
UVVGZQXJIPLQFR-DYZYQPBXSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)O)NC(=O)CC1=C(C2=C(C(=C(C=C2)OC)C)OC1=O)C |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CC1=C(C2=C(C(=C(C=C2)OC)C)OC1=O)C |
Origin of Product |
United States |
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